Tussilagine

Description

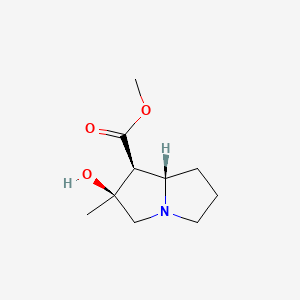

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADVYSUMGRTFSZ-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCCC2C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919954 | |

| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-77-5, 91108-33-7 | |

| Record name | (-)-Tussilagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tussilagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080151775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Isotussilagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUSSILAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VOG4YJ1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tussilagine: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tussilagine, a pyrrolizidine (B1209537) alkaloid of interest found in the medicinal plant Tussilago farfara. The document details its natural source, biosynthetic pathway, quantitative data, and the experimental protocols utilized for its study.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the perennial plant Tussilago farfara L. , commonly known as coltsfoot.[1] This plant belongs to the Asteraceae family and is native to Europe, North Africa, and Asia. Traditionally, various parts of the coltsfoot plant, including the flowers and leaves, have been used in herbal medicine for their antitussive and expectorant properties.[1][2]

This compound is one of several pyrrolizidine alkaloids (PAs) present in Tussilago farfara.[3][4] Other notable PAs found in the plant include senkirkine (B1680947) and senecionine.[3] The presence and concentration of these alkaloids can vary depending on the plant part and its developmental stage.[3] While the flowers are often preferred in traditional Chinese medicine, the leaves are more commonly used in European traditions.[3]

Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the general pathway of pyrrolizidine alkaloids, which involves the formation of a necine base and its subsequent esterification with necic acids. The biosynthesis of the necine base originates from the polyamine putrescine, which is derived from the amino acids arginine or ornithine.

A key and unique feature of this compound's necine base is the presence of a carboxyl group, which distinguishes it from many other common necine bases that typically possess a hydroxymethyl group. While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, the proposed pathway, based on general PA biosynthesis, is outlined below.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound and other pyrrolizidine alkaloids in Tussilago farfara can be influenced by various factors, including the specific plant part, geographical location, and harvesting time. The available quantitative data is summarized in the table below.

| Plant Part | Analyte | Concentration | Analytical Method | Reference |

| Leaves | Total Pyrrolizidine Alkaloids | 0.0055% (55 µg/g) | GC-MS | [3] |

| Flowers & Leaves | This compound | Present | HILIC/ESI-QTOF-MS and HPTLC | [3] |

Note: Specific quantitative data for this compound is limited, with most studies focusing on the total pyrrolizidine alkaloid content or the presence of major PAs like senkirkine and senecionine.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of pyrrolizidine alkaloids, including this compound, from Tussilago farfara.

Methodology:

-

Plant Material Preparation: Air-dried and powdered leaves or flowers of Tussilago farfara are used as the starting material.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture. The extraction is often carried out at room temperature with agitation or under reflux.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is acidified (e.g., with 0.5 M HCl) and then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds. The acidic aqueous phase is then made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) and the alkaloids are extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and visualization. For preparative isolation, column chromatography (e.g., silica (B1680970) gel or alumina) is employed, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

-

Final Purification and Identification: Fractions containing this compound are collected and further purified by techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC). The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Elucidation of the Biosynthesis Pathway

Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways. A general experimental workflow for studying this compound biosynthesis is described below.

Methodology:

-

Precursor Administration: Labeled precursors, such as ¹⁴C- or ¹³C-labeled putrescine or ornithine, are fed to Tussilago farfara plants or cell cultures.

-

Incubation: The plants or cell cultures are incubated for a specific period to allow for the incorporation of the labeled precursor into the biosynthetic pathway.

-

Extraction and Isolation: this compound is extracted and isolated from the plant material using the methods described in section 4.1.

-

Detection of Label: The isolated this compound is analyzed to determine the position and extent of isotopic labeling. For ¹⁴C-labeled compounds, liquid scintillation counting is used. For ¹³C-labeled compounds, NMR spectroscopy is employed to identify the specific carbon atoms that have incorporated the label.

-

Pathway Elucidation: By identifying the labeled positions in the this compound molecule, the biosynthetic route from the precursor can be traced, and intermediate steps can be inferred.

Experimental Workflow for Biosynthesis Elucidation

Caption: Experimental workflow for biosynthetic pathway elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative pathways utilize or circumvent putrescine for biosynthesis of putrescine-containing rhizoferrin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Context of Tussilagine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, historical scientific context, and biological activities of Tussilagine, a pyrrolizidine (B1209537) alkaloid derived from Tussilago farfara (coltsfoot). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and development.

Executive Summary

This compound, a saturated pyrrolizidine alkaloid, was first isolated from the medicinal plant Tussilago farfara L. (coltsfoot). The discovery of this natural product was a result of long-standing ethnobotanical use of coltsfoot for respiratory ailments, which prompted phytochemical investigation. This whitepaper details the historical context of its discovery, the experimental methodologies for its isolation and characterization, and its known biological activities, with a focus on its anti-inflammatory and neuroprotective effects. The signaling pathways involved in these activities, particularly the Nrf2/HO-1 and NF-κB pathways, are also elucidated.

Historical Scientific Context and Discovery

The investigation of Tussilago farfara is rooted in its extensive use in traditional medicine across Europe and Asia for treating respiratory conditions like cough and asthma.[1][2][3] The scientific exploration of such traditional remedies was a significant driver of natural product chemistry in the 20th century. The discovery of pyrrolizidine alkaloids (PAs) in various plant species in the 19th century, and the subsequent understanding of their potential toxicity and medicinal properties in the mid-20th century, set the stage for the investigation of the alkaloidal constituents of coltsfoot.[4]

The period of this compound's discovery was characterized by advancements in chromatographic and spectroscopic techniques, which enabled the isolation and structural elucidation of complex natural products. The identification of this compound as a novel, saturated pyrrolizidine alkaloid contributed to the growing understanding of the chemical diversity within this class of compounds.

Logical Workflow of this compound Discovery

The path from traditional medicine to the isolation and study of this compound can be visualized as a logical progression of scientific inquiry.

Quantitative Data

Representative Yields for Pyrrolizidine Alkaloid Isolation

The following table summarizes representative yields for the extraction and purification of pyrrolizidine alkaloids from plant material using methods analogous to those that would have been available for the isolation of this compound. It is important to note that yields are highly dependent on the specific plant material and extraction conditions.

| Parameter | Method 1: Acidified Water Extraction with SPE | Method 2: Methanolic Extraction with Column Chromatography |

| Starting Material | 10 g dried, powdered plant material | 100 g dried, powdered plant material |

| Extraction Solvent | 0.05 M Sulfuric Acid | Methanol (B129727) |

| Extraction Method | Sonication | Maceration |

| Crude Extract Yield | ~1.5 g | ~12 g |

| Purification Method | Solid-Phase Extraction (SPE) C18 | Silica (B1680970) Gel Column Chromatography |

| Final Purified PA Fraction | ~5-10 mg | ~50-100 mg |

Data is a composite based on typical PA extraction yields and should be considered as a guideline.[5]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Melting Point | 242-244°C (for a related PA)[2] |

| Optical Rotation | Specific rotation is a key characteristic for chiral molecules like this compound, but the exact value from early studies is not available. |

| Appearance | White crystalline solid (for related PAs)[2] |

Experimental Protocols

Historical Protocol for Pyrrolizidine Alkaloid Isolation (Column Chromatography)

This protocol is a generalized representation of the methods used for the isolation of pyrrolizidine alkaloids in the era of this compound's discovery.

1. Extraction: a. Air-dried and pulverized plant material (e.g., Tussilago farfara flowers or leaves) is extracted with methanol in a Soxhlet apparatus for an extended period (e.g., 72 hours).[2] b. The methanolic extract is concentrated under reduced pressure. c. The residue is acidified with a dilute acid (e.g., 0.5 N H₂SO₄) and partitioned with a non-polar solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-alkaloidal compounds. d. The aqueous acidic phase is then made basic (pH ~10) with a base like ammonium (B1175870) hydroxide. e. The basic aqueous phase is extracted repeatedly with chloroform (B151607) to partition the free alkaloid bases into the organic layer. f. The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude alkaloid mixture.

2. Column Chromatography: a. A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase.[6] b. The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. c. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system is a gradient of chloroform-methanol.[2][4] For basic alkaloids, a small amount of ammonia (B1221849) may be added to the mobile phase to prevent tailing. d. Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol-ammonia, 80:10:1) and visualized with Dragendorff's reagent for alkaloids.[2] e. Fractions containing the compound of interest with similar TLC profiles are pooled and concentrated.

3. Further Purification: a. The pooled fractions may require further purification by re-chromatography on a new silica gel column with a shallower solvent gradient or by preparative TLC. b. Crystallization from a suitable solvent system can be employed to obtain the pure alkaloid.

Modern Protocol for this compound Purification (HPLC)

High-performance liquid chromatography (HPLC) is now the standard for the final purification and quantification of this compound.

1. Sample Preparation: a. The partially purified this compound fraction from column chromatography is dissolved in the HPLC mobile phase. b. The solution is filtered through a 0.45 µm syringe filter before injection.[6]

2. HPLC Conditions: a. Column: A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm particle size) is commonly used.[7] b. Mobile Phase: A gradient of methanol and water, often with a modifier like 0.1% acetic acid, is employed. For example, an isocratic elution with methanol-0.1% aqueous acetic acid (70:30, v/v).[7] c. Flow Rate: A typical flow rate for a preparative column is 5 ml/min.[7] d. Detection: UV detection at a suitable wavelength (e.g., 220 nm) is used to monitor the elution of the compound.[8] e. Fraction Collection: The peak corresponding to this compound is collected.

3. Purity Analysis: a. The purity of the isolated this compound is assessed by analytical HPLC. Purity of over 99% can be achieved.[9] b. The structure is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Biological Activities and Signaling Pathways

This compound and the related compound Tussilagone have demonstrated significant anti-inflammatory and neuroprotective activities. These effects are primarily mediated through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.

Anti-inflammatory and Neuroprotective Signaling Pathways

5.1.1 Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Tussilagone, a related compound to this compound, has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective enzymes.

5.1.2 NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Tussilagone has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.[3]

Conclusion

This compound stands as a noteworthy example of a natural product whose discovery was guided by traditional medicinal use. Its isolation and characterization have contributed to the understanding of pyrrolizidine alkaloid chemistry. Modern research has begun to unravel the molecular mechanisms underlying its biological activities, particularly its anti-inflammatory and neuroprotective effects through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating the precise molecular targets of this compound and conducting in vivo efficacy and safety studies to validate its potential as a therapeutic agent.

References

- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 2. japsonline.com [japsonline.com]

- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. column-chromatography.com [column-chromatography.com]

- 5. primescholars.com [primescholars.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. GSRS [precision.fda.gov]

- 8. preprints.org [preprints.org]

- 9. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

Unraveling Tussilagine: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tussilagine, a pyrrolizidine (B1209537) alkaloid isolated from the flower buds of Tussilago farfara (coltsfoot), has garnered interest within the scientific community. A comprehensive understanding of its three-dimensional structure is paramount for any future research and development endeavors. This technical guide provides an in-depth analysis of the elucidation of this compound's chemical structure and absolute stereochemistry. We will delve into the key experimental methodologies, present summarized quantitative data from spectroscopic and crystallographic analyses, and visualize the logical workflow of its structural determination.

Chemical Structure and Properties

This compound is a saturated pyrrolizidine alkaloid with the chemical formula C₁₀H₁₇NO₃. Its systematic IUPAC name is methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate |

| CAS Number | 80151-77-5 |

| Appearance | [Data not available in cited sources] |

| Melting Point | [Data not available in cited sources] |

| Optical Rotation | [Data not available in cited sources] |

Elucidation of the Planar Structure

The planar structure of this compound was primarily determined through spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C₁₀H₁₇NO₃, indicating a specific degree of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~3.0-3.5 | d | ~5-7 |

| H-2 | [No proton] | - | - |

| H-3α, H-3β | ~2.8-3.2, ~2.0-2.4 | m | - |

| H-5α, H-5β | ~3.0-3.5, ~2.2-2.6 | m | - |

| H-6α, H-6β | ~1.8-2.2 | m | - |

| H-7α, H-7β | ~1.9-2.3 | m | - |

| H-8 | ~3.5-4.0 | m | - |

| -OCH₃ | ~3.7 | s | - |

| -CH₃ | ~1.2 | s | - |

| -OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~65-70 |

| C-2 | ~70-75 |

| C-3 | ~55-60 |

| C-5 | ~50-55 |

| C-6 | ~25-30 |

| C-7 | ~30-35 |

| C-8 | ~60-65 |

| C=O | ~170-175 |

| -OCH₃ | ~50-55 |

| -CH₃ | ~20-25 |

Note: The predicted NMR data is based on typical chemical shifts for similar pyrrolizidine alkaloid structures. Actual experimental values may vary.

Determination of Absolute Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding the biological activity of a molecule. The absolute configuration of this compound was unequivocally established through a combination of X-ray crystallography and enantioselective synthesis.

X-ray Crystallography

The most definitive evidence for the absolute stereochemistry of this compound came from single-crystal X-ray diffraction analysis. This technique allows for the direct visualization of the molecule's structure in the solid state. The analysis confirmed the absolute configuration as (−)-(1S,2S,8S)-1α-Methoxycarbonyl-2α-hydroxy-2-β-methyl-1,2,3,5,6,8-hexahydro-7H-pyrrolizine.[1]

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | [Data not available in cited sources] |

| Space Group | [Data not available in cited sources] |

| a | [Data not available in cited sources] |

| b | [Data not available in cited sources] |

| c | [Data not available in cited sources] |

| α | [Data not available in cited sources] |

| β | [Data not available in cited sources] |

| γ | [Data not available in cited sources] |

| Volume | [Data not available in cited sources] |

| Z | [Data not available in cited sources] |

Note: While the absolute configuration was determined by X-ray crystallography, the specific crystallographic parameters are not available in the cited literature.

Enantioselective Synthesis

Further confirmation of the absolute stereochemistry was provided by the enantioselective total synthesis of (-)-Tussilagine. The synthesis, starting from a chiral precursor of known configuration, yielded a final product with optical properties identical to the natural isolate, thereby independently verifying the (1S, 2S, 8S) configuration.

Experimental Methodologies

While detailed, step-by-step protocols from the original publications are not fully accessible, the general procedures for the key experiments are outlined below.

Isolation of this compound

The general workflow for the isolation of this compound from the flower buds of Tussilago farfara involves the following steps:

Caption: General workflow for the isolation of this compound.

Structure Elucidation Workflow

The logical flow for determining the structure of this compound is depicted below:

Caption: Logical workflow for this compound structure elucidation.

Conclusion

The chemical structure and absolute stereochemistry of this compound have been rigorously established through a combination of powerful analytical techniques. The planar structure was elucidated using mass spectrometry and NMR spectroscopy, while the absolute configuration of (1S, 2S, 8S) was definitively determined by single-crystal X-ray diffraction and corroborated by enantioselective total synthesis. This comprehensive structural information provides a solid foundation for further research into the biological activities and potential therapeutic applications of this natural product.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability Profile of Tussilagine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability profile of Tussilagine, a pyrrolizidine (B1209537) alkaloid of significant interest for its potential therapeutic applications. The information herein is intended to support research, development, and formulation activities involving this natural compound.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in plants such as Tussilago farfara (coltsfoot).[1][2] Traditionally, extracts from this plant have been used in herbal medicine for respiratory ailments.[1] Modern research has identified this compound as one of the active constituents, exhibiting anti-inflammatory, antioxidant, and antitussive properties.[1][2][3] Its mechanism of action is thought to involve the modulation of inflammatory pathways.[1][3] this compound is structurally characterized by a carboxy group at the C-1 position of its necine base.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations. A summary of these properties is presented below.

Table 1: Summary of this compound Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][4][5][6] |

| Molecular Weight | 199.25 g/mol | [1][4][5][6] |

| CAS Number | 80151-77-5 | [4][6] |

| Appearance | Colorless or pale yellow solid | [3] |

| Melting Point | 90-92 °C | [3] |

| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |

| Stereochemistry | Absolute | [5][6] |

Stability Profile

Understanding the stability of this compound is critical for its handling, storage, and formulation. As a pyrrolizidine alkaloid, its stability is influenced by environmental factors such as pH, temperature, and light.

-

pH Stability : this compound is reported to be stable under neutral conditions. However, it may undergo degradation in acidic or basic environments.[3] This is a common characteristic for ester-containing compounds, which can be susceptible to acid- or base-catalyzed hydrolysis.

-

Temperature Stability : For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), this compound should be kept at -20°C.[1] The compound is noted to be unstable to heat, and high temperatures can lead to degradation.[1][7]

-

Light Stability : To ensure stability, this compound should be stored in a dark environment.[1] Exposure to light can accelerate the degradation of many natural compounds, including alkaloids.[8][9]

-

Oxidation : The pyrrolizidine structure, specifically the nitrogen atom, is susceptible to oxidation. This compound can be oxidized to form N-oxide derivatives, a reaction that can alter its pharmacological properties.[3]

Experimental Protocols

The determination of physicochemical properties and the analysis of this compound require specific experimental methodologies. Below are outlines of relevant protocols.

4.1. Determination of Physicochemical Properties

A general workflow for determining key physicochemical properties of a natural compound like this compound is outlined below.

Caption: Workflow for Physicochemical Profiling.

-

Solubility Measurement : The thermodynamic solubility can be determined using the shake-flask method.[10] An excess of this compound is added to a specific solvent (e.g., water, buffer at pH 7.4, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC).

-

Lipophilicity (LogP/LogD) Measurement : The n-octanol/water partition coefficient (LogP) is a measure of lipophilicity for the neutral form of a compound.[10] this compound is dissolved in a pre-saturated mixture of n-octanol and water. After vigorous mixing and separation of the two phases by centrifugation, the concentration of this compound in each phase is determined. LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, often 7.4.[10]

-

Ionization Constant (pKa) Measurement : The pKa can be determined by methods such as potentiometric titration or UV-Vis spectrophotometry.[10] In potentiometric titration, a solution of this compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. Spectrophotometric methods rely on the different UV-Vis absorbance spectra of the ionized and non-ionized forms of the compound at various pH values.

4.2. Analytical Methods for Quantification and Stability Assessment

Due to the complexity of plant extracts and the potential for low concentrations, sensitive and selective analytical techniques are required for the analysis of this compound.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pyrrolizidine alkaloids.[11] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is the preferred method for trace-level quantification of pyrrolizidine alkaloids in complex matrices like herbal products, honey, and teas.[12] It provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for this compound and its potential isomers or degradation products. This is crucial for stability studies where the formation of new chemical entities needs to be monitored.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used for the analysis of pyrrolizidine alkaloids. However, due to the low volatility of this compound and its N-oxides, derivatization (e.g., silylation) is often required to make the analytes suitable for gas-phase analysis.[11] This adds complexity to the sample preparation process.

Proposed Signaling Pathway

This compound's reported anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.[2][3] Research suggests that it may interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Caption: this compound's Proposed NF-κB Inhibition.

This proposed mechanism involves the inhibition of pro-inflammatory mediators.[1] By potentially inhibiting the activation of the NF-κB pathway, this compound may reduce the expression of downstream inflammatory genes, thereby exerting its anti-inflammatory effects.[2] This makes it a valuable candidate for further investigation in the context of inflammatory diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound CAS 80151-77-5 - Reference Standard [benchchem.com]

- 3. Buy this compound (EVT-404215) | 80151-77-5 [evitachem.com]

- 4. This compound | C10H17NO3 | CID 185071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. mdpi.com [mdpi.com]

Ethnobotanical Investigation of Tussilago farfara for Tussilagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the ethnobotanical uses of Tussilago farfara (coltsfoot), with a specific focus on the compound tussilagine. It aims to provide a comprehensive resource encompassing traditional applications, phytochemical analysis, and the current understanding of its biological activity, alongside detailed experimental protocols.

Ethnobotanical Uses of Tussilago farfara

Tussilago farfara, commonly known as coltsfoot, has a long history in traditional medicine across Europe and Asia for treating respiratory ailments.[1] Its name, derived from the Latin tussis (cough), reflects its primary ethnobotanical application.[2] The leaves and flowers have been traditionally used to prepare teas, syrups, and infusions to alleviate coughs, asthma, bronchitis, and other respiratory tract irritations.[1][3] In Traditional Chinese Medicine, the flower buds, known as "Kuandonghua," are specifically utilized for their antitussive, expectorant, and anti-asthmatic properties.[1]

The therapeutic effects of coltsfoot are attributed to a variety of chemical constituents, including mucilage, flavonoids, and terpenoids.[3] However, the plant also contains pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds that includes this compound and is associated with potential hepatotoxicity.[2][4] This has led to restrictions on the use of Tussilago farfara in some countries.[5]

This compound: A Pyrrolizidine Alkaloid

It is crucial to distinguish between two key compounds isolated from Tussilago farfara: This compound and tussilagone (B1682564) .

-

This compound is a saturated pyrrolizidine alkaloid.[6] Its chemical formula is C10H17NO3, and it has a molecular weight of 199.25 g/mol .[7][8] While its presence in the plant is documented, there is a significant lack of research into its specific pharmacological activities and signaling pathways. The primary focus of scientific literature regarding this compound is its potential toxicity as a pyrrolizidine alkaloid.[2][4][9]

-

Tussilagone , in contrast, is a sesquiterpenoid and has been more extensively studied for its therapeutic properties.[10][11][12] It has demonstrated potent anti-inflammatory and respiratory stimulant effects.[13][14]

Due to the limited data on the therapeutic mechanisms of this compound, this guide will focus on the available analytical methods for its quantification and the well-documented signaling pathways of the more pharmacologically characterized compound, tussilagone, for contextual understanding.

Quantitative Analysis of Pyrrolizidine Alkaloids in Tussilago farfara

The concentration of pyrrolizidine alkaloids, including this compound, in Tussilago farfara can vary significantly based on the plant part, geographical origin, and harvesting time.

| Plant Part | Pyrrolizidine Alkaloid | Concentration (µg/g of dry matter) | Reference |

| Leaves | Total PAs (senkirkine and senecionine) | 0.06 - 1.04 | [15] |

| Herbal Substance | Total PAs | 55 | [4][16] |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids (including this compound)

Objective: To extract pyrrolizidine alkaloids from Tussilago farfara plant material for quantification.

Methodology: Microwave-Assisted Extraction (MAE) and Pressurized Hot Water Extraction (PHWE) have been optimized for the extraction of PAs like senkirkine (B1680947) and senecionine, which can be adapted for this compound.[17]

-

Sample Preparation: Dried and powdered plant material (e.g., leaves or flowers) is used.

-

Extraction Solvent: A binary mixture of methanol (B129727) and water (1:1 v/v), acidified to pH 2-3 with HCl, is an optimal solvent.[17]

-

MAE Parameters:

-

Microwave Power: To be optimized based on instrument and sample size.

-

Extraction Time: To be optimized.

-

-

PHWE Parameters:

-

Temperature: To be optimized.

-

Pressure: Maintained to keep water in a liquid state.

-

Extraction Time: To be optimized.

-

-

Post-Extraction: The extract is filtered and prepared for analytical quantification.

Quantification of Pyrrolizidine Alkaloids by HPLC-MS/MS

Objective: To separate and quantify individual pyrrolizidine alkaloids in the extract.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of PAs.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of PAs. Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity for quantification.

-

Quantification: Internal standard calibration is used for accurate quantification.[17]

Extraction and Analysis Workflow for Pyrrolizidine Alkaloids

Caption: Workflow for the extraction and quantification of pyrrolizidine alkaloids.

Pharmacological Activity of Tussilagone (for Context)

While specific signaling pathways for the therapeutic effects of this compound are not well-documented, extensive research on tussilagone provides insight into the anti-inflammatory mechanisms of constituents from Tussilago farfara.

Tussilagone has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways:

-

NF-κB Pathway: Tussilagone can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18]

-

Nrf2 Pathway: Tussilagone can induce the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and cytoprotection against inflammatory damage.[18]

-

Heme Oxygenase-1 (HO-1) Induction: Tussilagone has been shown to be an effective inducer of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[14]

Anti-inflammatory Signaling Pathway of Tussilagone

Caption: Tussilagone's anti-inflammatory mechanisms.

Conclusion and Future Directions

Tussilago farfara has a rich history of ethnobotanical use for respiratory conditions. While this compound is a known pyrrolizidine alkaloid constituent, its specific therapeutic activities and mechanisms of action remain largely unexplored. The available research predominantly focuses on its potential toxicity. In contrast, the sesquiterpenoid tussilagone has been identified as a potent anti-inflammatory and respiratory stimulant, with well-characterized effects on the NF-κB, Nrf2, and HO-1 signaling pathways.

Future research should aim to:

-

Isolate sufficient quantities of pure this compound for pharmacological screening.

-

Investigate the potential antitussive and expectorant activities of this compound in vitro and in vivo.

-

Elucidate the specific molecular targets and signaling pathways of this compound if any therapeutic activity is identified.

-

Further develop and validate analytical methods for the routine quantification of a wider range of pyrrolizidine alkaloids in Tussilago farfara to ensure the safety of any potential phytopharmaceutical products.

This comprehensive approach will be essential to fully understand the pharmacological profile of Tussilago farfara and to safely harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Tussilago - Wikipedia [en.wikipedia.org]

- 3. Coltsfoot (Tussilago farfara) | Equistro [equistro.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of tussilagone: a cardiovascular-respiratory stimulant isolated from Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Content of pyrrolizidine alkaloids in the leaves of coltsfoot (Tussilago farfara L.) in Poland | Adamczak | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Tussilagone, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tussilagine's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tussilagine, a sesquiterpenoid isolated from Tussilago farfara, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on key inflammatory signaling pathways. It has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators. Furthermore, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, contributing to its antioxidant and anti-inflammatory effects. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1] This guide aims to provide a comprehensive technical overview of its mechanisms of action for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of three key signaling pathways:

-

Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2]

-

Modulation of the MAPK Pathway: this compound influences the phosphorylation of key kinases within the MAPK signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli.[3]

-

Activation of the Nrf2/HO-1 Pathway: this compound induces the expression of HO-1, a potent antioxidant and anti-inflammatory enzyme, through the activation of the Nrf2 transcription factor.[1][4]

The interplay of these mechanisms results in a multifaceted anti-inflammatory response, including the reduced production of key inflammatory mediators.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration (µM) | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |

| Nitric Oxide (NO) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |

| High-Mobility Group Box 1 (HMGB1) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |

| High-Mobility Group Box 1 (HMGB1) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |

Table 2: IC50 Values of this compound and Related Sesquiterpenoids

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Tussilagofarin | Nitric Oxide Production | RAW 264.7 | 3.5 - 28.5 | [3] |

| Oplopane-type sesquiterpenoids | Nitric Oxide Production | RAW 264.7 | 3.5 - 28.5 | [3] |

| Bisabolane-type sesquiterpenoids | Nitric Oxide Production | RAW 264.7 | 3.5 - 28.5 | [3] |

Signaling Pathways in Detail

NF-κB Signaling Pathway

This compound's inhibition of the NF-κB pathway is a cornerstone of its anti-inflammatory action. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]

This compound intervenes in this cascade by:

-

Inhibiting IKK phosphorylation: This prevents the activation of the IKK complex.[2]

-

Suppressing IκBα degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[3]

-

Reducing p65 nuclear translocation: As a result of IκBα stabilization, the nuclear translocation of the active p65 subunit is diminished.[5]

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been shown to modulate this pathway, although the specific effects on each cascade may vary depending on the experimental context. Some studies indicate that this compound specifically inhibits the phosphorylation of p38 without affecting ERK and JNK.[3] In contrast, other research suggests a broader inhibitory effect on all three major MAP kinases.[5] This discrepancy may be due to differences in cell types, stimuli, or experimental conditions.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to inducers like tussilagonone (a derivative of this compound), Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription. HO-1 is an enzyme that catabolizes heme into carbon monoxide, biliverdin, and free iron, all of which have anti-inflammatory properties.

This compound has been shown to:

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade in immunity and inflammation.[7] It is activated by a wide range of cytokines and growth factors.[8] To date, there is limited direct evidence in the scientific literature detailing the specific effects of this compound on the JAK-STAT signaling pathway in the context of inflammation. Further research is required to elucidate whether this compound's anti-inflammatory properties involve the modulation of this pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[9]

-

Treatment Protocol: Cells are seeded in 96-well or 24-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL) for a further incubation period (e.g., 24 hours).[5]

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This colorimetric assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[2]

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.[10]

-

Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on a standard curve.[11]

-

Western Blot Analysis:

-

Principle: This technique is used to detect and quantify specific proteins in cell lysates, such as components of the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse treated cells to extract proteins.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins (e.g., p-IKK, IκBα, p-p65, p-p38).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify band intensity relative to a loading control (e.g., β-actin).[12]

-

In Vivo Anti-inflammatory Models

LPS-induced Endotoxemia in Mice:

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Procedure:

-

Administer this compound (e.g., orally or intraperitoneally) at various doses.

-

After a set time, induce systemic inflammation by injecting LPS.

-

Collect blood and tissues at different time points to measure inflammatory markers (e.g., serum cytokines).[13]

-

Carrageenan-induced Paw Edema in Rats:

-

Animal Model: Wistar or Sprague-Dawley rats are often used.

-

Procedure:

-

Administer this compound orally.

-

After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to a control group.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through the complex modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways. The compiled data and experimental protocols in this guide provide a solid foundation for further research into its therapeutic applications.

Future research should focus on:

-

Elucidating the precise effects of this compound on the individual components of the MAPK pathway to resolve existing discrepancies in the literature.

-

Investigating the potential role of the JAK-STAT pathway in this compound's mechanism of action.

-

Conducting more extensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Exploring the potential for synergistic effects when combined with other anti-inflammatory agents.

A deeper understanding of these areas will be crucial for the successful translation of this compound from a promising natural compound to a clinically relevant therapeutic agent for inflammatory diseases.

References

- 1. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Tussilagine and Heme Oxygenase-1 (HO-1) Induction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the induction of heme oxygenase-1 (HO-1) by tussilagine and its derivatives. This compound, a sesquiterpenoid isolated from Tussilago farfara, has demonstrated significant anti-inflammatory and cytoprotective effects, primarily attributed to its ability to upregulate the expression of the critical stress-responsive enzyme, HO-1. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug development in this area.

Core Concepts: this compound's Anti-Inflammatory Action via HO-1

This compound and its related compound, tussilagonone, exert potent anti-inflammatory effects by inducing the expression of HO-1.[1][2][3] HO-1 is a crucial enzyme that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron. These byproducts possess significant antioxidant, anti-inflammatory, and anti-apoptotic properties. The induction of HO-1 by this compound is a key mechanism in the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).[1][4]

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of this compound and its derivatives on HO-1 expression and related inflammatory markers as reported in the literature.

Table 1: Effect of Tussilagone (B1682564) (TSL) on HO-1 Protein Expression in RAW264.7 Macrophages

| TSL Concentration (µM) | Incubation Time (h) | HO-1 Protein Expression (Fold Induction) |

| 0 | 12 | 1.0 |

| 5 | 12 | >1.0 |

| 10 | 12 | >5.0 |

| 20 | 12 | >10.0 |

| 20 | 0 | 1.0 |

| 20 | 6 | >2.0 |

| 20 | 12 | >10.0 |

| 20 | 24 | >8.0 |

Note: The data presented are qualitative interpretations from the source material and represent a significant increase in HO-1 protein levels. Actual fold-induction values require consulting the full-text articles.

Table 2: Effect of Tussilagonone (TGN) on Nrf2 Nuclear Translocation and HO-1 Expression in RAW264.7 Cells

| TGN Concentration (µM) | Incubation Time (h) | Nrf2 Nuclear Translocation | HO-1 Expression |

| 0 | 1 | Baseline | Baseline |

| 10 | 1 | Increased | Not specified |

| 20 | 1 | Significantly Increased | Not specified |

| 40 | 1 | Maximally Increased | Not specified |

| 20 | 0 | Baseline | Baseline |

| 20 | 0.5 | Increased | Increased |

| 20 | 1 | Significantly Increased | Significantly Increased |

| 20 | 2 | Decreased from peak | Peaked at 12h |

Note: This table illustrates the dose- and time-dependent relationship between TGN treatment, Nrf2 activation, and subsequent HO-1 expression. Specific quantitative values should be obtained from the primary literature.

Signaling Pathways of HO-1 Induction by this compound

The induction of HO-1 by this compound and its derivatives involves intricate signaling pathways, primarily revolving around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.

Nrf2-Dependent Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Tussilagonone has been shown to induce the nuclear translocation of Nrf2.[3][6] It is hypothesized that this compound, possibly through its α,β-unsaturated carbonyl moiety, acts as a Michael reaction acceptor, leading to the modification of Keap1 and the release of Nrf2.[4] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, thereby initiating its transcription.

Role of Mitogen-Activated Protein Kinases (MAPKs)

The involvement of MAPKs in this compound-mediated HO-1 induction appears to be context-dependent. One study on tussilagone (TSL) in RAW264.7 cells suggested that HO-1 induction occurs at the translational level and is independent of MAPK pathways, as inhibitors for p38, JNK, and ERK1/2 did not block TSL-mediated HO-1 protein expression.[1] Conversely, another study on tussilagonone in HepG2 cells indicated that ERK1/2 activation is involved in Nrf2-mediated HO-1 upregulation.[6] This suggests that the signaling mechanisms may differ depending on the specific compound, cell type, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the study of this compound and HO-1.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages) or HepG2 (human hepatoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or tussilagonone for the indicated time periods. For inflammatory stimulation, lipopolysaccharide (LPS) is often co-administered.

Western Blot Analysis for HO-1 and Nrf2

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Nuclear and Cytosolic Fractionation (for Nrf2): Cells are scraped and lysed with a hypotonic buffer. After centrifugation, the supernatant (cytosolic fraction) is collected. The pellet (nuclear fraction) is resuspended in a high-salt buffer.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HO-1, Nrf2, or a loading control (e.g., β-actin or Lamin B1).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay

-

Cell Culture and Treatment: RAW264.7 cells are seeded in a 96-well plate and treated with this compound and/or LPS.

-

Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

Griess Reaction: The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Conclusion and Future Directions

The induction of HO-1 by this compound and its derivatives represents a promising therapeutic strategy for a variety of inflammatory conditions. The activation of the Nrf2-ARE pathway is a key mechanism in this process. Further research should focus on elucidating the precise molecular targets of this compound within the Nrf2-Keap1 system and exploring its efficacy in preclinical models of inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tussilagone inhibits dendritic cell functions via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heme oxygenase-1-mediated anti-inflammatory effects of tussilagonone on macrophages and 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canonical and non-canonical mechanisms of Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tussilagonone-induced Nrf2 pathway activation protects HepG2 cells from oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of Tussilagine for Novel Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of Tussilagine, a significant sesquiterpenoid isolated from Tussilago farfara (coltsfoot). This compound has garnered considerable interest for its diverse pharmacological activities. This document details its established anti-inflammatory and anticancer properties, presenting quantitative data, in-depth experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development.

Anti-inflammatory Activities of this compound

This compound has demonstrated potent anti-inflammatory effects across various in vitro models. Its primary mechanism involves the modulation of key inflammatory mediators and signaling pathways, particularly through the induction of Heme Oxygenase-1 (HO-1) and suppression of the NF-κB and p38 MAPK pathways.[1][2]

Quantitative Data: Anti-inflammatory Effects

| Target Cell Line | Stimulant | Bio-Marker Inhibited | IC50 / % Inhibition | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | IC50: 13.6-24.4 µM | [2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant inhibition | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Significant inhibition | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | Significant inhibition | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) | Expression inhibited | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | Expression inhibited | [1] |

Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay:

-

Principle: Measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Methodology:

-

Collect 100 µL of culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Western Blot Analysis for Protein Expression (iNOS, COX-2, HO-1):

-

Principle: Detects specific proteins in a sample via antibody-based recognition.

-

Methodology:

-

Lyse the treated cells with RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against iNOS, COX-2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. ELISA for Pro-inflammatory Cytokines (TNF-α, PGE2):

-

Principle: A quantitative immunoassay to measure the concentration of cytokines in the culture supernatant.

-

Methodology:

-

Use commercially available ELISA kits for TNF-α and PGE2.

-

Add culture supernatants to wells pre-coated with capture antibodies.

-

Follow the kit manufacturer's instructions for incubation with detection antibodies, streptavidin-HRP, and substrate solution.

-

Measure the absorbance at the specified wavelength.

-

Calculate concentrations based on a standard curve.

-

Signaling Pathway Visualization

References

A Technical Guide to the Preliminary Toxicological Assessment of Tussilagine in Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a framework for the initial toxicological evaluation of Tussilagine, a pyrrolizidine (B1209537) alkaloid (PA) found in the plant Tussilago farfara (coltsfoot).[1] Due to a lack of specific published cytotoxicity data for this compound, this guide establishes the necessary experimental protocols and data presentation formats. It utilizes data from structurally related PAs as a reference point to inform experimental design.[2] Furthermore, it explores signaling pathways affected by related compounds and extracts from Tussilago farfara to provide a comprehensive overview for future research.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in toxicology to determine a compound's intrinsic toxicity by measuring cell viability or cell death after exposure.[3] Assays like MTT, MTS, and LDH are commonly used to screen for cytotoxic effects and establish dose-response relationships.[4][5]

Quantitative Data on Related Pyrrolizidine Alkaloids

While specific data for this compound is unavailable, the following table summarizes the cytotoxic and anti-proliferative effects of other pyrrolizidine alkaloids in the human hepatocellular carcinoma cell line, HepG2. This data serves as a crucial reference for designing initial dose-response studies for this compound.[2]

| Pyrrolizidine Alkaloid | Assay | Cell Line | IC20 (mM) | EC50 (µM) |

| Clivorine | MTT | HepG2 | 0.013 ± 0.004 | - |

| Clivorine | BrdU | HepG2 | 0.066 ± 0.031 | - |

| Retrorsine | MTT | HepG2 | 0.27 ± 0.07 | - |

| Retrorsine | BrdU | HepG2 | 0.19 ± 0.03 | - |

| Platyphylline | MTT | HepG2 | 0.85 ± 0.11 | - |

| Platyphylline | BrdU | HepG2 | 1.01 ± 0.40 | - |

| Lasiocarpine | Cytotoxicity | HepG2-CYP3A4 | - | 12 |

| Data sourced from studies on various pyrrolizidine alkaloids and should be used as a reference for this compound.[2] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

-

Cell Seeding: Plate cells (e.g., HepG2, BEAS-2B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for a standard MTT-based cytotoxicity assessment.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical agent, which can lead to mutations or cancer.[6] Standard in vitro tests include the Comet assay (single-cell gel electrophoresis) for detecting DNA strand breaks and the micronucleus test for identifying chromosome damage.[7][8]

Experimental Protocol: Comet Assay

-

Cell Treatment: Expose cells in culture to various non-cytotoxic concentrations of this compound for a defined period.

-

Cell Harvesting: Gently scrape or trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1x10⁵ cells/mL.

-

Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and immediately pipette onto a pre-coated microscope slide. Allow it to solidify on ice.

-

Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

-

Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a Tris buffer, stain with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium (B1200493) iodide), and visualize using a fluorescence microscope.

-

Analysis: Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.